2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both naphthalene and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(naphthalen-1-ylamino)acetamide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with biological targets, such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial cells. Additionally, the compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-ylamino)acetamide
- 5-nitrofuran-2-carbaldehyde
- Naphthalene derivatives
- Nitrofuran derivatives
Uniqueness
2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the combination of naphthalene and nitrofuran moieties in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O4/c22-16(20-19-10-13-8-9-17(25-13)21(23)24)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18H,11H2,(H,20,22)/b19-10+ |
InChI Key |
ZEUTZRYWGMGMEG-VXLYETTFSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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